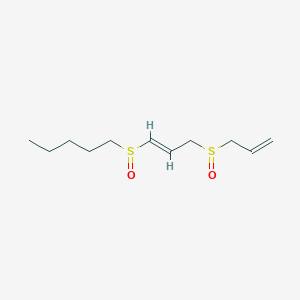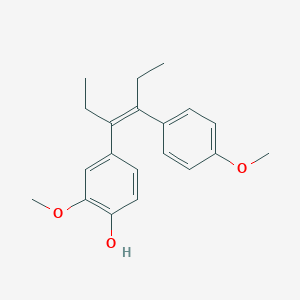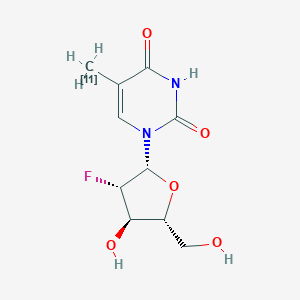![molecular formula C23H20BrFN4O2 B222074 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFP or BFPFB and is a derivative of pyridine. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of BFP is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. BFP has also been found to bind to certain receptors in the brain, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BFP has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, BFP has been found to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using BFP in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, BFP has been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation of using BFP in lab experiments is its potential toxicity. Further research is needed to determine the safety of BFP for use in humans.
Future Directions
There are several future directions for research on BFP. One area of research is the development of BFP as an anticancer agent. Further research is needed to determine the efficacy of BFP in the treatment of various types of cancer. Another area of research is the development of BFP as an antidepressant. Further research is needed to determine the safety and efficacy of BFP in the treatment of depression. Additionally, BFP could be further studied for its potential use as a radiotracer in PET imaging.
Synthesis Methods
The synthesis of BFP involves a multistep process. The first step involves the preparation of 4-(2-fluorobenzoyl)piperazine, which is then reacted with 5-bromo-3-pyridinecarboxylic acid to form 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
BFP has been found to have various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antidepressant, as it has been found to increase the levels of certain neurotransmitters in the brain. Additionally, BFP has been studied for its potential use as a radiotracer in PET imaging.
properties
Molecular Formula |
C23H20BrFN4O2 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20BrFN4O2/c24-17-13-16(14-26-15-17)22(30)27-18-5-7-19(8-6-18)28-9-11-29(12-10-28)23(31)20-3-1-2-4-21(20)25/h1-8,13-15H,9-12H2,(H,27,30) |
InChI Key |
FGDNPQGECCKYLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)


![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)






![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)